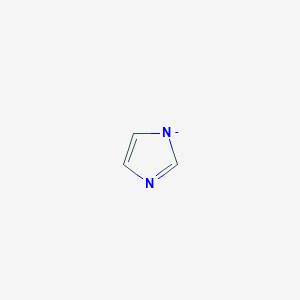

Imidazolide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H3N2- |

|---|---|

Molekulargewicht |

67.07 g/mol |

IUPAC-Name |

imidazol-3-ide |

InChI |

InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1 |

InChI-Schlüssel |

JBFYUZGYRGXSFL-UHFFFAOYSA-N |

SMILES |

C1=CN=C[N-]1 |

Kanonische SMILES |

C1=CN=C[N-]1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Imidazole Synthesis: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic methodologies for constructing the imidazole (B134444) ring, a critical scaffold in medicinal chemistry and materials science. We will delve into the mechanisms of classical and modern synthetic routes, present quantitative data for comparative analysis, and provide detailed experimental protocols for key reactions. Visualizations of reaction pathways are provided to facilitate a deeper understanding of the chemical transformations.

The Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a foundational method for creating imidazoles, first reported in 1858. It involves a three-component condensation reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. The versatility of this method allows for the synthesis of a wide variety of substituted imidazoles by simply changing the aldehyde component.

Mechanism and Pathway

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of the dicarbonyl compound and ammonia. This is followed by the condensation with the aldehyde to form a 4,5-dihydro-1H-imidazole, which is then oxidized to the final imidazole product.

Quantitative Data

The yield of the Debus-Radziszewski synthesis can be influenced by the nature of the aldehyde and the reaction conditions.

| Aldehyde | Dicarbonyl | Solvent | Temperature (°C) | Yield (%) | Reference |

| Formaldehyde | Glyoxal | Water | Reflux | 70-80 | |

| Benzaldehyde (B42025) | Glyoxal | Ethanol (B145695) | Reflux | 65-75 | |

| 4-Chlorobenzaldehyde | Glyoxal | Methanol | 60 | 85 |

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of benzil (B1666583) and 21.2 g of benzaldehyde in 100 mL of glacial acetic acid.

-

Reaction Initiation: Add 30 mL of ammonium (B1175870) acetate (B1210297) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 400 mL of cold water, which will cause the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to obtain pure 2,4,5-triphenylimidazole.

-

Characterization: Dry the product and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

The Wallach Synthesis

The Wallach synthesis, reported in 1881, is a method to produce imidazoles by treating N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride (PCl₅). This reaction typically leads to the formation of 1-substituted imidazoles after a reductive step.

Mechanism and Pathway

The reaction is initiated by the chlorination of the oxamide (B166460) by PCl₅ to form a bis(chloroimidoyl) intermediate. This intermediate then undergoes cyclization and subsequent reduction to yield the imidazole ring.

Quantitative Data

Yields for the Wallach synthesis are generally moderate to good, depending on the substituents on the oxamide.

| Substituent (R) | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenyl | PCl₅ | Chloroform (B151607) | Reflux | 60-70 | |

| Methyl | PCl₅ | Benzene | Reflux | 55-65 | |

| Ethyl | POCl₃ | Toluene | 110 | 62 |

Experimental Protocol: Synthesis of 1-Benzyl-2-phenylimidazole

-

Reactant Preparation: To a solution of N,N'-dibenzyl-oxamide (5.0 g) in 50 mL of dry chloroform, add phosphorus pentachloride (10.0 g) in portions under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1-benzyl-2-phenylimidazole.

Modern Synthetic Approaches: The Van Leusen Synthesis

The Van Leusen synthesis is a more contemporary and highly versatile three-component reaction for forming imidazoles. It utilizes a tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and an amine (or ammonia).

Mechanism and Pathway

The reaction begins with the condensation of the aldehyde and the amine to form an aldimine. TosMIC then undergoes a base-catalyzed addition to the aldimine, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the imidazole ring.

Quantitative Data

The Van Leusen synthesis is known for its high efficiency and broad substrate scope.

| Aldehyde | Amine | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ammonia | K₂CO₃ | Methanol | 85-95 | |

| Isobutyraldehyde | Ammonia | K₂CO₃ | Dioxane | 70-80 | |

| 4-Methoxybenzaldehyde | Ammonia | Na₂CO₃ | Ethanol | 92 |

Experimental Protocol: Synthesis of 4,5-Dimethylimidazole

-

Reactant Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve tosylmethyl isocyanide (TosMIC, 5.0 g) and 3-hydroxy-2-butanone (acetoin, 2.5 g) in 50 mL of dry methanol.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (7.0 g) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Remove the solvent under reduced pressure. Add 50 mL of water to the residue and extract with dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Physicochemical properties of imidazole derivatives

An In-depth Technical Guide to the Physicochemical Properties of Imidazole (B134444) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[3][4] Imidazole derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of pharmacological activities such as anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][4][5]

The biological efficacy and pharmacokinetic profile of these derivatives are intrinsically linked to their physicochemical properties. The imidazole ring's unique electronic characteristics, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide range of biological targets like enzymes and receptors.[4][6][7] Understanding properties such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point is therefore critical for the rational design and development of new, effective therapeutic agents. This guide provides a detailed overview of these core properties, the experimental methods used to determine them, and their implications in drug discovery.

Acidity and Basicity (pKa)

The imidazole ring is amphoteric, meaning it can function as both a weak acid and a weak base.[8][9][10] The pyrrole-like nitrogen (N-1) can be deprotonated, making it acidic, while the pyridine-like nitrogen (N-3) has a lone pair of electrons that can accept a proton, rendering it basic.[9]

-

As an acid , the pKa of the N-H proton is approximately 14.5, making it less acidic than phenols or carboxylic acids but more acidic than alcohols.[2][9]

-

As a base , the pKa of the conjugate acid (the imidazolium (B1220033) ion) is approximately 7.0-7.2.[6][9][11] This value is particularly significant because it means that at physiological pH (~7.4), the imidazole ring can exist in both neutral and protonated (cationic) forms, allowing it to participate in crucial proton transfer reactions in enzyme active sites.

Substituents on the imidazole ring can significantly alter these pKa values. Electron-withdrawing groups generally decrease the basicity of the N-3 nitrogen and increase the acidity of the N-1 proton, while electron-donating groups have the opposite effect.

Data Presentation: pKa Values

| Compound/Derivative | pKa (Conjugate Acid) | pKa (Acidic N-H) | Reference(s) |

| Imidazole | ~7.0 - 7.2 | ~14.5 | [2][6][9][11] |

| N-methylimidazole | 6.95 - 7.25 | N/A | [12] |

| 4(5)-nitroimidazole | N/A | 9.30 | [13] |

| Imidazole residue in a polyamide | 6.26 - 6.51 | N/A | [12] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[12]

Methodology:

-

Sample Preparation: A precise amount of the imidazole derivative is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system if solubility is low. The concentration is typically in the range of 10⁻⁵ to 10⁻³ M.[12]

-

Titration Setup: The sample solution is placed in a thermostated vessel equipped with a magnetic stirrer. A calibrated pH electrode (or a combination glass electrode) is immersed in the solution.[14]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH or KOH) is added to the sample solution in small, precise increments using a microburette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve (often found using the first or second derivative of the plot). The pKa is determined from the pH at the half-equivalence point (the half-neutralization potential).[12][14]

Visualization: Potentiometric pKa Determination Workflow

Caption: Workflow for determining pKa via potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like (nonpolar) environment, is a critical determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

A balanced logP is essential for drug candidates. If a compound is too hydrophilic (low logP), it may not be able to cross cell membranes to reach its target. If it is too lipophilic (high logP), it may have poor aqueous solubility, bind too strongly to plasma proteins, or be rapidly metabolized. The parent imidazole is highly polar, with an experimental logP close to zero.[7]

Data Presentation: logP Values

| Compound/Derivative | logP (Experimental) | logP (Calculated) | Reference(s) |

| Imidazole | ~0 | Varies by algorithm | [7] |

| 1H-imidazole-4,5-dicarboxylic acid derivatives | Varies | Varies | [15][16] |

Note: Experimental logP values for derivatives are highly structure-dependent and are often determined on a case-by-case basis during drug development. It has been shown that experimental testing is necessary as it can yield different results from calculated values.[15][17]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most widely accepted technique for measuring logP.[18][19]

Methodology:

-

Solvent Preparation: n-octanol and water (or a suitable buffer, often phosphate (B84403) buffer at pH 7.4, to simulate physiological conditions) are pre-saturated with each other by mixing and allowing the phases to separate.

-

Partitioning: A small, known amount of the imidazole derivative is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then combined with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is sealed and agitated (shaken) vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualization: Shake-Flask logP Determination Workflow

Caption: Workflow for determining logP via the shake-flask method.

Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. Aqueous solubility is a crucial property for drug candidates, as a drug must be dissolved in bodily fluids to be absorbed and transported to its site of action.

Imidazole itself is highly soluble in water and other polar solvents due to its polarity and ability to form hydrogen bonds.[8][10][20] The solubility of imidazole derivatives, however, can vary dramatically depending on the nature of their substituents. In general, solubility in aqueous media decreases as lipophilicity increases. The solubility of imidazoles in organic solvents like alcohols and ethers tends to decrease as the alkyl chain length of the solvent increases.[21][22]

Data Presentation: Solubility and Melting/Boiling Points

| Property | Imidazole | 2-Methyl-1H-imidazole | 1,2-Dimethylimidazole | Reference(s) |

| Melting Point (°C) | 89 - 91 | 142 - 145 | 37 - 39 | [21][23] |

| Boiling Point (°C) | 256 | 267 - 268 | 198 - 200 | [21][23] |

| Water Solubility | High (633 g/L at 20°C) | Moderate | Moderate | [20][24] |

| Alcohol Solubility | High | Moderate | High | [21] |

| Ether Solubility | Low | Low | Moderate | [22][25] |

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic (or synthetic) method is used to determine the temperature at which a solid completely dissolves in a solvent at a given composition, thus defining the solid-liquid equilibrium (SLE).[21][26]

Methodology:

-

Sample Preparation: A series of samples are prepared with known compositions (mass fractions) of the imidazole derivative and the solvent in sealed glass ampoules.

-

Heating and Observation: Each ampoule is placed in a thermostated bath and heated slowly (e.g., at a rate of 0.2 K/min) with constant stirring.

-

Temperature Measurement: The temperature at which the last solid crystals of the solute disappear is recorded as the solubility or saturation temperature for that specific composition. This is often observed visually or with the aid of a laser detection system.

-

Data Analysis: The results are plotted as a solubility curve (temperature vs. mole fraction of the solute), which provides a complete picture of the solid-liquid equilibrium for the binary system.

Role in Signaling Pathways and Drug Action

The physicochemical properties of imidazole derivatives directly influence their ability to interact with biological targets and modulate signaling pathways.

-

pKa and Target Binding: The ability of the imidazole ring to exist in both neutral and protonated states at physiological pH is crucial for its role as a bioisostere for histidine. In many enzyme active sites, the imidazole side chain of histidine acts as a general acid or base catalyst in proton transfer reactions. Synthetic imidazole derivatives can mimic this function. For example, in kinase inhibitors, the basic N-3 atom can form a critical hydrogen bond with a "hinge" region residue in the ATP-binding pocket of the kinase, anchoring the inhibitor to its target.[6][27]

-

logP and Cell Permeability: A drug's ability to cross the lipid bilayer of cell membranes is governed by its lipophilicity. An optimal logP allows the drug to partition from the aqueous extracellular environment into the membrane and then back into the aqueous cytoplasm to reach intracellular targets like kinases or DNA.[27]

-

Solubility and Bioavailability: For oral drugs, sufficient aqueous solubility is required for dissolution in the gastrointestinal tract before absorption can occur. Poor solubility is a major cause of low bioavailability and drug development failure.

Visualization: General Mechanism of a Kinase Inhibitor

Caption: Imidazole derivative acting as a kinase inhibitor to block signaling.

References

- 1. jchemrev.com [jchemrev.com]

- 2. tsijournals.com [tsijournals.com]

- 3. nbinno.com [nbinno.com]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Imidazole - Wikipedia [en.wikipedia.org]

- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isca.me [isca.me]

- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP [journal.hep.com.cn]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]

- 24. chembk.com [chembk.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. ijsrtjournal.com [ijsrtjournal.com]

The Expanding Therapeutic Landscape of Imidazole Scaffolds: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a versatile scaffold for the design of novel therapeutic agents. Imidazole derivatives have demonstrated a remarkable breadth of biological activities, showing significant promise in the development of anticancer, antimicrobial, and enzyme-inhibiting drugs.[1][2][3] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel imidazole compounds, with a focus on their anticancer and antimicrobial properties. It offers a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this dynamic field.

Anticancer Activity of Novel Imidazole Compounds

Imidazole derivatives have emerged as a significant class of compounds in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several recently developed imidazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | MCF-7 (Breast) | 3.02 | [4] |

| HepG2 (Liver) | Promising | [4] | |

| A549 (Lung) | Promising | [4] | |

| Imidazole 5 | HCC827 (Lung) | 0.010 | [4] |

| NCI-H1975 (Lung) | 0.21 | [4] | |

| A549 (Lung) | 0.99 | [4] | |

| Derivative 16 | K-562 (Leukemia) | 5.66 ± 2.06 | [4] |

| Derivative 4f | A549 (Lung) | 7.5 | [5] |

| HeLa (Cervical) | 9.3 | [5] | |

| MCF-7 (Breast) | 8.9 | [5] | |

| Compound 14h | Mean over 60 cell lines | 2.4 | [9] |

| Compound 16e | Mean over 60 cell lines | 3.6 | [9] |

| Compound 2 | K562 (Leukemia) | 4.7 | [6] |

| Compound 3 | SK-N-DZ (Neuroblastoma) | 74.4 | [6] |

| Compound 8 | SK-N-DZ (Neuroblastoma) | 12.58 | [6] |

| Compound 4k | MCF-7 (Breast) | 0.38 | [10] |

Key Signaling Pathways in Imidazole-Mediated Anticancer Activity

Many novel imidazole compounds exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E-mutated MAPK pathways.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5][11] Its overexpression or mutation is a common feature in many cancers, leading to uncontrolled cell growth.[1][11] Imidazole derivatives have been designed to inhibit EGFR signaling, thereby blocking downstream cascades like the PI3K/AKT/mTOR and MEK/ERK pathways.[11]

Caption: EGFR signaling pathway and its inhibition by novel imidazole compounds.

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in melanoma and other cancers.[9][12][13] Imidazole-based inhibitors have been developed to specifically target this mutated protein, offering a promising therapeutic strategy.[9]

Caption: BRAF V600E signaling pathway and its targeted inhibition.

Antimicrobial Activity of Novel Imidazole Compounds

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[1][14] Imidazole derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them a promising area of research.[2][15] Their mechanisms of action can include disruption of cell wall synthesis, inhibition of protein synthesis, and interference with DNA replication.[1]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel imidazole compounds against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 20 | [1] |

| Bacillus subtilis | 10 | [1] | |

| Escherichia coli | 40 | [1] | |

| Pseudomonas aeruginosa | 40 | [1] | |

| HL2 | Staphylococcus aureus | 20 | [1] |

| Bacillus subtilis | 20 | [1] | |

| Escherichia coli | 40 | [1] | |

| Pseudomonas aeruginosa | 40 | [1] | |

| Compound 3iv | Various bacteria & fungi | Notable Activity | [16] |

| Compound 3x | Various bacteria & fungi | Notable Activity | [16] |

| Compound 2a | Aspergillus niger | 12.5 | [2] |

| Thiazole Derivative 6 | Shigella dysenteriae | 125 | [12] |

| Proteus mirabilis | 1000 | [12] | |

| Listeria monocytogenes | 1000 | [12] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel imidazole compounds.

General Workflow for Screening Biological Activity

The initial screening of novel compounds typically follows a standardized workflow to assess their potential therapeutic efficacy and toxicity.

Caption: General workflow for screening the biological activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel imidazole compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10][16]

-

Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[14]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Novel imidazole compounds

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

-

Compound Dilution: Prepare a two-fold serial dilution of the imidazole compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[20]

Agar (B569324) Well Diffusion Method for Antimicrobial Screening

This method is a preliminary screening tool to assess the antimicrobial activity of a compound.[3][7]

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal strains of interest

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Novel imidazole compounds

Procedure:

-

Inoculation: A standardized inoculum (e.g., 0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[3]

-

Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the imidazole compound solution at a known concentration into each well.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[7]

In Vitro Enzyme Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.[2]

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

Assay buffer

-

Novel imidazole compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the imidazole inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solutions at various concentrations. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding novel compounds with potent and diverse biological activities. The data and protocols presented in this guide highlight the significant potential of imidazole derivatives as anticancer and antimicrobial agents. Future research will likely focus on the synthesis of more complex and targeted imidazole-based molecules, including hybrid molecules and dual-action compounds, to enhance efficacy and overcome drug resistance.[4][7] The continued exploration of their mechanisms of action and the optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising compounds into clinically effective therapies.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hereditybio.in [hereditybio.in]

- 8. benchchem.com [benchchem.com]

- 9. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. protocols.io [protocols.io]

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and synthetic versatility have enabled its incorporation into a vast array of therapeutically significant molecules, leading to the development of blockbuster drugs across numerous disease areas. This technical guide provides a comprehensive overview of the imidazole core, detailing its synthesis, physicochemical characteristics, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Physicochemical and Pharmacokinetic Properties

The imidazole ring's medicinal chemistry value stems from its distinct electronic and structural features. It is an aromatic, planar heterocycle with a dipole moment of approximately 3.61 D, rendering it highly polar and soluble in water and other polar solvents.[1][2] The ring is amphoteric; the pyrrole-like nitrogen (N-1) is weakly acidic (pKa ≈ 14.5), while the pyridine-like nitrogen (N-3) is basic (pKa of the conjugate acid ≈ 7).[2][3] This amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[1]

These properties significantly influence the pharmacokinetic profiles of imidazole-containing drugs, often improving solubility and enabling key binding interactions.[4][5] The imidazole nucleus is also a recognized bioisostere for other heterocycles like triazoles, pyrazoles, and thiazoles, making it a valuable motif in drug design and lead optimization.[5][6]

Synthesis of the Imidazole Scaffold

The construction of the imidazole core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the imidazole ring.

Common Synthetic Routes

-

Debus-Radziszewski Synthesis: This foundational method, first reported in 1858, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) to form a tri-substituted imidazole.[4][7][8]

-

Van Leusen Imidazole Synthesis: A versatile method that utilizes tosylmethylisocyanide (TosMIC) as a three-atom synthon, which reacts with an aldimine in a [3+2] cycloaddition to form 1,4,5-trisubstituted or 1,5-disubstituted imidazoles.[9]

-

Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form an intermediate that cyclizes to produce 2-mercaptoimidazoles, which can be further modified.[7]

-

Microwave and Ultrasound-Assisted Synthesis: Modern techniques employing microwave irradiation or ultrasonic waves have been shown to significantly reduce reaction times and improve yields for various imidazole syntheses, offering more environmentally friendly alternatives.[10]

Therapeutic Applications and Mechanisms of Action

The imidazole scaffold is a key component in drugs targeting a wide range of diseases, including fungal infections, cancer, and gastrointestinal disorders. Its ability to interact with diverse biological targets is a testament to its versatility.

Antifungal Agents

Imidazole-based antifungals, such as ketoconazole (B1673606) and clotrimazole, were among the first broad-spectrum agents for treating mycotic infections.

-

Mechanism of Action: These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.[11][12] The N-3 atom of the imidazole ring coordinates to the heme iron atom of the cytochrome P450 enzyme, which is a key interaction for its inhibitory activity.[3]

Anticancer Agents

Numerous anticancer drugs incorporate the imidazole or benzimidazole (B57391) (a fused imidazole-benzene ring system) scaffold. These agents target various hallmarks of cancer through diverse mechanisms.

-

Kinase Inhibition: Many imidazole derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer. They function by competing with ATP for the binding site in the kinase domain.

-

MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation and survival.[13] Imidazole-based compounds have been developed as inhibitors of key kinases in this cascade, such as ERK1/2 and p38 MAP kinase.[10][14][15]

-

PI3K/Akt/mTOR Pathway: Constitutive activation of this pathway is common in many cancers.[16][17] Imidazole derivatives have been shown to target this pathway by inhibiting kinases like Akt and mTOR, thereby inducing apoptosis in cancer cells.[18]

-

Receptor Tyrosine Kinases (RTKs): Imidazole-containing drugs like Nilotinib target receptor tyrosine kinases such as Bcr-Abl, c-Kit, and PDGF-R.[9][19] Others have been designed to inhibit EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[8][20]

-

-

DNA Alkylating Agents: Dacarbazine is a classic example of an imidazole-containing prodrug that is metabolically activated to an alkylating agent, which methylates DNA, leading to cytotoxicity.[20]

-

Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a role in tumorigenesis. Some inhibitors target the key transmembrane protein Smoothened (SMO) to block the pathway.[16][21][22] Itraconazole, an imidazole antifungal, has been repurposed as an Hh pathway inhibitor.[21]

Proton Pump Inhibitors (PPIs)

Benzimidazole-based drugs like omeprazole (B731) are widely used to treat acid-related gastrointestinal disorders.

-

Mechanism of Action: PPIs are prodrugs that accumulate in the acidic environment of the parietal cells in the stomach.[15] There, they undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[23][24]

Quantitative Data on Imidazole-Based Drugs

The potency and pharmacokinetic profiles of imidazole drugs are critical for their therapeutic efficacy. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Potency (IC₅₀/Kᵢ) of Selected Imidazole-Based Kinase Inhibitors

| Compound/Drug | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell Line / Assay Type |

| Nilotinib | Bcr-Abl | < 30 | Cell-based |

| Imidazole Derivative (AA6) | p38 MAP Kinase | 403.57 | Enzyme Inhibition Assay |

| Fused Imidazole (3c) | EGFR | 236.38 | Enzyme Inhibition Assay |

| Fused Imidazole (2c) | EGFR | 617.33 | Enzyme Inhibition Assay |

| Imidazopyridine Compound | ERK5 | Various (nM range) | Cellular ERK5 Assay |

| Aromatic Urea-Imidazole Salt | ERK2 | 205.75 | Enzyme Inhibition Assay |

| Trisubstituted-imidazole (CIP) | Akt2 | (High Docking Score) | Molecular Docking |

Data compiled from multiple sources.[10][14][15][18][20]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Imidazole Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) |

| Aromatic Urea-Imidazole Salt (21y) | MCF-7 | 0.67 |

| 2-phenyl benzimidazole (35) | MCF-7 | 3.37 |

| Substituted xanthine (B1682287) derivative (43) | MCF-7 | 0.8 |

| Imidazole-pyridine hybrid (5e) | BT474 | 48.12 (24h) |

| Imidazole-pyridine hybrid (5c) | MDA-MB468 | 43.46 (24h) |

| N-1 arylidene amino imidazole-2-thione (5) | MCF-7, HepG2, HCT-116 | < 5 |

Data compiled from multiple sources.[4][8][10][25]

Table 3: Minimum Inhibitory Concentrations (MIC) of Imidazole Antifungal Agents

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |

| Imidazole Dienone (31) | Candida albicans (Fluconazole-resistant) | 8 |

| Imidazole Dienone (42) | Candida albicans (Fluconazole-resistant) | 8 |

| Miconazole | Candida auris | > 3.125 |

| Itraconazole | Various Molds | 0.03 - 16 |

| Ketoconazole | Malassezia spp. | (Active, specific values vary) |

Data compiled from multiple sources.[2][6][21][26]

Table 4: Pharmacokinetic Parameters of Selected Marketed Imidazole-Containing Drugs

| Drug | T½ (Half-life) | Cmax (Peak Concentration) | Bioavailability | Metabolism |

| Dacarbazine | ~41 min | Dose-dependent | Poor (IV admin) | Hepatic (CYP1A2, CYP2E1) |

| Nilotinib | ~17 hours | Tmax ~3 hours | Increased with high-fat meal | Hepatic (primarily CYP3A4) |

| Ketoconazole | Biphasic: ~2h (initial), ~8h (terminal) | Dose-dependent | pH-dependent, variable | Extensive hepatic (CYP3A4) |

| Omeprazole | ~1 hour | Tmax 1-5 hours | Variable (30-40%) | Hepatic (CYP2C19, CYP3A4) |

Data compiled from multiple sources.[9][10][15][24][27][28]

Key Experimental Protocols

Reproducibility is paramount in drug discovery. This section provides detailed methodologies for common assays used to evaluate imidazole-based compounds.

Synthesis Protocol: Omeprazole

This protocol outlines a common laboratory-scale synthesis of the proton pump inhibitor omeprazole, involving the coupling of a benzimidazole core with a pyridine (B92270) moiety, followed by oxidation.

Step 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate) [4]

-

In a reaction vessel, dissolve sodium hydroxide (B78521) (5 g, 0.13 mol) in ethanol (B145695) (50 mL) with heating (70-90°C).

-

Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the solution and reflux until fully dissolved.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After incubation, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours.

-

Collect the precipitated white solid by suction filtration and dry to obtain the sulfide (B99878) intermediate.

Step 2: Oxidation to Omeprazole [4][29]

-

Dissolve the sulfide intermediate from Step 1 in a suitable solvent such as dichloromethane (B109758) or ethanol.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, to the reaction mixture while maintaining the low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, work up the reaction. This typically involves washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain pure omeprazole.

Biological Assay Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound by measuring the metabolic activity of cells.[9][30]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the IC₅₀ of an imidazole derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation: Prepare solutions of the target kinase, a specific peptide substrate, and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Prepare a serial dilution of the imidazole test compound in DMSO.

-

Assay Plate Setup: In a 384-well white plate, add the test compound dilutions. Include positive controls (a known inhibitor like Staurosporine) and negative controls (DMSO vehicle).

-

Kinase-Substrate Addition: Add the kinase and substrate mixture to each well. Incubate for approximately 15 minutes at room temperature to allow for compound-kinase pre-incubation.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

-

Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature (or 30°C).

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (which is inversely proportional to ATP remaining) by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). Incubate for 40 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence signal using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

Visualization of Pathways and Workflows

Understanding the complex interactions of imidazole-based drugs requires clear visualization of the biological pathways they modulate and the experimental processes used to evaluate them.

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition by imidazole-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 22. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. journals.asm.org [journals.asm.org]

- 30. merckmillipore.com [merckmillipore.com]

Spectroscopic Analysis of Substituted Imidazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazoles form the structural core of a vast array of pharmaceuticals and biologically significant molecules. A thorough understanding of their molecular structure and properties is paramount in the fields of medicinal chemistry and drug development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for the elucidation of these characteristics. This guide offers a detailed exploration of the primary spectroscopic techniques used to analyze substituted imidazoles, complete with data interpretation, experimental protocols, and visual workflows to aid in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within substituted imidazoles. The absorption of UV-Vis radiation by these molecules is primarily due to π → π* and n → π* electronic transitions within the imidazole (B134444) ring and any associated chromophores. The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the imidazole ring.

Data Presentation: UV-Vis Absorption Maxima (λmax) of Selected Substituted Imidazoles

| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |

| Imidazole | - | Water | 205 | [1] |

| Imidazole | - | 2% Methanol/Water | 209 | [1] |

| Imidazole-2-carbaldehyde | 2-CHO | - | 280 | [1][2] |

| 4-Methyl-imidazole | 4-CH₃ | 2% Methanol/Water | 217 | [1] |

| 4-Methyl-imidazole-2-carbaldehyde | 4-CH₃, 2-CHO | 2% Methanol/Water | 217, 282 | [1] |

| 2-Phenyl-1H-imidazole-5-carbaldehydes | 2-Ph, 5-CHO | - | 270-300 | [3] |

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of a substituted imidazole.

Apparatus:

-

UV-Vis Spectrophotometer (e.g., Unicam SP-500)[4]

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Micropipettes

Reagents:

-

Substituted imidazole sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, water)[4]

Procedure:

-

Prepare a stock solution of the substituted imidazole sample of a known concentration in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to determine an optimal concentration that provides absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For substituted imidazoles, IR spectroscopy can confirm the presence of the imidazole ring and identify the characteristic vibrations of its substituents.

Data Presentation: Characteristic IR Absorption Frequencies for Substituted Imidazoles

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H (imidazole ring) | Stretch | 3100 - 3437 | Broad, Medium | [4][5] |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium | [4][5] |

| C=N (imidazole ring) | Stretch | 1580 - 1681 | Medium | [4][5] |

| Imidazole Ring | Vibrations | 1400 - 1500 | Medium-Strong | [4] |

| C(2)-H and C(4,5)-H | Out-of-plane bend | 700 - 950 | - | [6] |

| Ring Skeletal | In-plane bend | 1050 - 1200, 1500 - 1650 | - | [7] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups of a substituted imidazole through their characteristic vibrational frequencies.

Apparatus:

-

FTIR Spectrometer with a detector for the mid-IR range

-

Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)

-

Mortar and pestle (for KBr pellets)

Reagents:

-

Substituted imidazole sample (solid or liquid)

-

Potassium bromide (KBr), spectroscopic grade (if preparing pellets)

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid substituted imidazole sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the resulting fine powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted imidazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Imidazole Ring Carbons and Protons

¹H NMR Spectroscopic Data (in DMSO-d₆) [4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.8 - 8.2 | Singlet |

| H-4 | 7.0 - 7.5 | Singlet |

| H-5 | ~7.0 | Singlet |

| N-H | 11.0 - 13.0 | Broad Singlet |

¹³C NMR Spectroscopic Data (in DMSO-d₆) [4][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 145 |

| C-4 | 115 - 127 |

| C-5 | 115 - 122 |

Note: The chemical shifts of C-4 and C-5 can be averaged due to tautomeric equilibrium in unsubstituted or symmetrically substituted imidazoles.[9][10]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the molecular structure of a substituted imidazole by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

-

NMR Spectrometer (e.g., 300, 400, or 600 MHz)

-

5 mm NMR tubes

Reagents:

-

Substituted imidazole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[11]

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS to serve as an internal standard (δ = 0.00 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[4]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition of substituted imidazoles. The fragmentation patterns observed can also offer valuable structural insights.

Data Presentation: Predicted Mass Spectrometry Fragmentation for a Generic Imidazole Derivative

| Ion | Predicted m/z | Description | Reference |

| [M]⁺ | Varies | Molecular Ion | [12][13] |

| [M-HCN]⁺ | M - 27 | Loss of Hydrogen Cyanide | [13] |

| [M-RCN]⁺ | Varies | Loss of a nitrile from a substituent | [13] |

| [M-Substituent]⁺ | Varies | Loss of a substituent group | [12] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of a substituted imidazole.

Apparatus:

-

Mass Spectrometer with an ESI source

-

Syringe pump

-

HPLC or direct infusion system

Reagents:

-

Substituted imidazole sample

-

High-purity solvent (e.g., methanol, acetonitrile, water)

-

Volatile acid or base (e.g., formic acid or ammonium (B1175870) hydroxide) to aid ionization (optional)

Procedure:

-

Prepare a dilute solution of the sample in a suitable high-purity solvent.

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

Quantum Mechanical Calculations for Imidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations and related computational methods in the study of imidazole (B134444) derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines key computational and experimental protocols, presents quantitative data on their biological activities, and visualizes relevant signaling pathways to facilitate further research and drug development in this area.

Introduction to Imidazole Derivatives

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. Its derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug design.[] Quantum mechanical calculations have become an indispensable tool for understanding the structure-activity relationships (SAR) of these derivatives, predicting their biological activities, and guiding the design of more potent and selective therapeutic agents.

Quantum Mechanical and Computational Methodologies

A variety of computational techniques are employed to elucidate the properties and interactions of imidazole derivatives at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to calculate various properties of imidazole derivatives, such as optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and stability.[4][5]

Experimental Protocol: DFT Calculation using Gaussian

This protocol outlines a general procedure for performing a DFT geometry optimization and frequency calculation for an imidazole derivative using the Gaussian software package.[5][6]

-

Molecule Building: Construct the 3D structure of the imidazole derivative using a molecular builder such as GaussView.

-

Input File Generation:

-

In GaussView, go to Calculate > Gaussian Calculation Setup.

-

Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation.

-

Method:

-

Functional: Choose a functional, for example, B3LYP.

-

Basis Set: Select a basis set, for instance, 6-31G(d).

-

-

Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

-

Title: Provide a descriptive title for the calculation.

-

Click Submit to generate the Gaussian input file (.gjf or .com).

-

-

Running the Calculation:

-

Execute the calculation from the command line using the command: g16 < input_file.gjf > output_file.log (replace g16 with your version of Gaussian).

-

-

Analysis of Results:

-

Open the output file (.log) in GaussView or another visualization program.

-

Verify that the optimization has converged by searching for "Optimization completed."

-

Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a true minimum on the potential energy surface.

-

Analyze the calculated properties such as optimized geometry, Mulliken charges, dipole moment, and HOMO/LUMO energies.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of intermolecular interactions.[7][8] It is extensively used to screen virtual libraries of imidazole derivatives against specific protein targets and to understand their binding modes.

Experimental Protocol: Molecular Docking using AutoDock

This protocol provides a generalized workflow for docking an imidazole derivative to a protein target using AutoDock.[1][9][10]

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the receptor and save it in PDBQT format using AutoDockTools (ADT).

-

Draw the imidazole derivative using a chemical drawing tool and generate a 3D structure. Define rotatable bonds and save it in PDBQT format.

-

-

Grid Box Generation:

-

In ADT, define a grid box that encompasses the active site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

-

Generate the grid parameter file (.gpf) and run AutoGrid to create the grid maps for different atom types.

-

-

Docking Simulation:

-

Set up the docking parameter file (.dpf) in ADT, specifying the ligand, receptor, and search algorithm (e.g., Lamarckian Genetic Algorithm).

-

Run AutoDock to perform the docking simulation.

-

-

Analysis of Results:

-

Analyze the output docking log file (.dlg) to identify the docked conformations with the lowest binding energies.

-

Visualize the ligand-receptor interactions for the best-ranked poses using visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][12] For imidazole derivatives, QSAR models can predict the activity of newly designed compounds and provide insights into the physicochemical properties that are important for their biological function.[13]

Workflow for QSAR Model Development

The development of a robust QSAR model follows a systematic workflow.[2][14][15]

3D-QSAR (CoMFA and CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend traditional QSAR by considering the 3D properties of molecules.[16][17] These methods are used to generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity.

Workflow for 3D-QSAR (CoMFA/CoMSIA) Analysis

The following diagram illustrates the key steps in a 3D-QSAR study.[18][19]

Experimental Synthesis and Characterization

The synthesis of imidazole derivatives can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and versatile approach.[20][21]

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol is adapted from procedures for the synthesis of 2,4,5-triphenyl-1H-imidazole.[2][22][23]

-

Reaction Setup: In a round-bottom flask, combine benzil (B1666583) (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux at approximately 100-120°C for 1-2 hours.

-

Isolation: Cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralization and Filtration: Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product. Collect the solid by vacuum filtration and wash it with water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,5-triphenyl-1H-imidazole.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data on Biological Activity

Imidazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected imidazole derivatives against different cancer cell lines and as inhibitors of key protein kinases.

Anticancer Activity of Imidazole Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 0.15 | [24] |

| HeLa (Cervical) | 0.21 | [24] | |

| HepG2 (Liver) | 0.33 | [24] | |

| MCF-7 (Breast) | 0.17 | [24] | |

| Compound 2 | MCF-7 (Breast) | 0.8 | [24] |

| Compound 3 | K-562 (Leukemia) | 5.66 | [15] |

| Compound 4 | MCF-7 (Breast) | 8.06 | [15] |

| HepG2 (Liver) | 5.52 | [15] | |

| Compound 5 | MCF-7 (Breast) | < 5 | [25] |

| HCT-116 (Colon) | < 5 | [25] | |

| HepG2 (Liver) | < 5 | [25] |

Kinase Inhibitory Activity of Imidazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 6 | EGFR | 236.38 | [26] |

| Compound 7 | EGFR | 617.33 | [26] |

| Compound 8 | VEGFR-2 | 70 | [20][23] |

| Compound 9 | VEGFR-2 | 100 | [20][23] |

| Compound 10 | p38 MAP Kinase | 21 | [27] |

| Compound 11 | p38 MAP Kinase | 403.57 | [8][13] |

Signaling Pathways and Mechanism of Action

Imidazole derivatives exert their therapeutic effects by modulating various signaling pathways. As kinase inhibitors, they can block the aberrant signaling that drives cancer cell proliferation, survival, and angiogenesis.[]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[28] Small molecule imidazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.[]

Inhibition of the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Imidazole-based inhibitors can block VEGFR activity, leading to a reduction in tumor vascularization.

Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses and is implicated in various diseases, including cancer.[9] Pyridinyl imidazole derivatives are a well-known class of p38 MAPK inhibitors that compete with ATP for binding to the kinase.[27]

Conclusion

The integration of quantum mechanical calculations with experimental studies has significantly advanced our understanding of imidazole derivatives and their therapeutic potential. Computational methods such as DFT, molecular docking, and QSAR provide powerful tools for rational drug design, enabling the prediction of molecular properties and biological activities, and the elucidation of mechanisms of action. This guide has provided an overview of these methodologies, along with quantitative data and visualizations of key signaling pathways, to serve as a valuable resource for researchers in the field. Continued application of these integrated approaches will undoubtedly accelerate the discovery and development of novel imidazole-based drugs for a wide range of diseases.

References

- 1. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. The impact of p38 MAPK, 5-HT/DA/E signaling pathways in the development and progression of cardiovascular diseases and heart failure in type 1 diabetes [aimspress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neovarsity.org [neovarsity.org]

- 14. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]

- 16. neovarsity.org [neovarsity.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. p38 Mitogen Activated Protein Kinase (MAPK): A New Therapeutic Target for Reducing the Risk of Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ClinPGx [clinpgx.org]

- 27. mdpi.com [mdpi.com]

- 28. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Unsymmetrically Substituted Imidazoles: A Technical Guide for Drug Development Professionals

An in-depth exploration of the dynamic equilibrium, analytical methodologies, and implications for medicinal chemistry.

Introduction